1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles and thiazoles, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in glucose metabolism .
Mode of Action
This could result in changes to glucose metabolism, potentially influencing processes such as glycolysis or gluconeogenesis .
Biochemical Pathways
The compound, by targeting Glucokinase, may affect the glycolysis pathway and other glucose metabolism pathways . These pathways are crucial for energy production and other metabolic processes in the body .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its influence on glucose metabolism . By modulating the activity of Glucokinase, it could potentially alter the balance of energy production within cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized using a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC) to yield 1,2,3-triazoles.
Coupling of the Rings: The final step involves coupling the thiazole and triazole rings with the 4-fluorophenyl and carboxamide groups under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds:
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c1-8-11(12(20)16-13-15-6-7-21-13)17-18-19(8)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEMCRUSKSDUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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